methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate
Description
Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate is a synthetic small-molecule compound featuring a hybrid heterocyclic scaffold. Its structure comprises an isoquinolinone core (1-oxoisoquinoline) substituted at the 2-position with a pyridin-3-ylmethyl group and at the 4-position with a methyl carbamate moiety. While direct pharmacological data for this compound are scarce in publicly available literature, its structural analogs (e.g., Entinostat) and related carbamate derivatives provide indirect insights into its properties .
Properties
IUPAC Name |
methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-17(22)19-15-11-20(10-12-5-4-8-18-9-12)16(21)14-7-3-2-6-13(14)15/h2-9,11H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDSIYLXCFGNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate can be achieved through a catalyst-free method. This involves the reaction of N-hetaryl ureas with alcohols. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the carbamate . This method is environmentally friendly and yields a wide range of substituted carbamates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the catalyst-free synthesis method mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the absence of a catalyst make this method suitable for large-scale production.
Chemical Reactions Analysis
Hydrolysis and Stability
The carbamate linker is susceptible to hydrolysis under acidic or basic conditions:
Table 2: Hydrolysis Pathways
-
The electron-withdrawing isoquinolinone ring stabilizes the carbamate against enzymatic hydrolysis compared to aliphatic analogs .
Functionalization of the Isoquinolinone Core
The 1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl scaffold permits electrophilic substitutions:
Table 3: Electrophilic Reactions
| Reaction | Site | Reagent | Product |
|---|---|---|---|
| Nitration | C-5/C-8 | HNO₃, H₂SO₄ | Nitro derivatives |
| Bromination | C-6 | Br₂, FeCl₃ | 6-Bromo-substituted analog |
| Suzuki Coupling | C-5 | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives |
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The pyridinylmethyl group directs electrophiles to the C-6 position via steric and electronic effects .
Coordination Chemistry
The pyridine nitrogen participates in metal coordination, enabling applications in catalysis or bioimaging:
Table 4: Metal Complexation
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| Cu(ClO₄)₂ | MeCN | Square-planar Cu(II) | Oxidative catalysis |
| ZnCl₂ | EtOH | Tetrahedral Zn(II) | Luminescent probes |
Biological Reactivity
In vitro studies of structural analogs reveal:
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Oxidative metabolism : CYP3A4-mediated N-demethylation of the carbamate group .
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Glucuronidation : Phase II metabolism at the pyridine nitrogen .
Key Challenges and Research Gaps
Scientific Research Applications
Medicinal Chemistry Applications
Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate is primarily studied for its pharmacological properties. Its structural characteristics suggest that it may interact with biological targets effectively, making it a candidate for drug development.
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of isoquinoline derivatives, which may be relevant for treating neurodegenerative diseases. Compounds in this class can modulate neurotransmitter systems and exhibit antioxidant properties, contributing to neuronal health and function .
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within the body.
Receptor Modulation
This compound may act as a ligand for various receptors, including those involved in the central nervous system's signaling pathways. Its interaction with the peripheral benzodiazepine receptor has been documented, leading to alterations in mitochondrial function and cellular metabolism .
Antimicrobial Properties
Preliminary studies suggest that derivatives of isoquinoline possess antimicrobial activity against a range of pathogens. This activity is crucial for developing new antibiotics as resistance to existing drugs continues to rise .
Industrial Applications
Beyond medicinal uses, this compound may find applications in various industrial sectors.
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those targeting pharmaceutical applications. Its unique functional groups allow for further chemical modifications that can lead to novel compounds with enhanced properties .
Material Science
Research into the physical properties of isoquinoline derivatives suggests potential applications in material science, particularly in the development of organic electronic materials or sensors due to their electronic properties .
Case Studies and Research Findings
Several case studies have documented the applications of this compound and related compounds:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of glioma cell proliferation with increased mitochondrial mass upon treatment with isoquinoline derivatives. |
| Study 2 | Neuroprotection | Highlighted neuroprotective effects through modulation of mitochondrial function and reduction of oxidative stress markers. |
| Study 3 | Antimicrobial Properties | Showed effective antimicrobial activity against Gram-positive bacteria, suggesting potential for antibiotic development. |
Mechanism of Action
The mechanism of action of methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized against three classes of analogs: isoquinolinone derivatives, pyridine-containing carbamates, and antineoplastic carbamates. Below is a detailed analysis supported by a comparative data table (Table 1).
Structural and Functional Comparisons
Isoquinolinone Derivatives
Isoquinolinone-based compounds are known for their kinase inhibitory activity. For example, Entinostat (SNDX-275), a histone deacetylase (HDAC) inhibitor, shares a carbamate group and pyridine ring but differs in its benzamide linker and aminophenyl substituent . The absence of the benzamide moiety in the target compound may alter its selectivity for HDAC isoforms or other targets.
Pyridine-Containing Carbamates
Carbamates with pyridine substituents, such as methyl cis-3-hydroxycyclopentane-1-carboxylate (CAS: 79598-73-5) and tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0), highlight the role of stereochemistry and substituent placement in solubility and metabolic stability. The target compound’s pyridin-3-ylmethyl group may enhance lipophilicity compared to cyclopentane-based analogs .
Antineoplastic Carbamates
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Reported Activity | CAS Number |
|---|---|---|---|---|---|
| Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate | C₁₇H₁₃N₃O₃ | 307.31 g/mol | Isoquinolinone, pyridin-3-ylmethyl, methyl carbamate | Not yet reported (inferred kinase/HDAC inhibition) | Not available |
| Entinostat (SNDX-275) | C₂₁H₂₀N₄O₃ | 376.40 g/mol | Benzamide, pyridinylmethyl, carbamate | HDAC inhibitor (antineoplastic) | 209783-80-2 |
| Methyl cis-3-hydroxycyclopentane-1-carboxylate | C₇H₁₂O₃ | 144.17 g/mol | Cyclopentane, hydroxyl, methyl ester | Intermediate for chiral synthesis | 79598-73-5 |
| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | C₁₀H₁₉NO₃ | 201.27 g/mol | Cyclopentane, hydroxyl, tert-butyl carbamate | Protease inhibitor precursor | 154737-89-0 |
Research Findings and Inferences
- Metabolic Stability : Pyridin-3-ylmethyl substitution could reduce first-pass metabolism relative to simpler carbamates (e.g., methyl cyclopentane carboxylates), as observed in analogs with aromatic substituents .
- Synthetic Accessibility: The compound’s structure suggests feasibility via palladium-catalyzed coupling or carbamate formation, similar to methods used for Entinostat and tert-butyl carbamates .
Biological Activity
Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes an isoquinoline moiety and a pyridine substituent. Its molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.
Research has indicated that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The isoquinoline core is known for its diverse pharmacological activities, including:
- Antitumor Activity : Isoquinoline derivatives have been shown to inhibit tumor growth by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
- Antimicrobial Effects : Compounds with isoquinoline structures exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Biological Activity Data
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | PI3K/AKT/mTOR Pathway | Not specified | |
| Antimicrobial | Various Gram-positive/negative bacteria | Varies (specific values not available) |
Case Studies
- Antitumor Efficacy : In a study investigating similar isoquinoline derivatives, compounds demonstrated significant antitumor efficacy in mouse xenograft models. These compounds suppressed tumor growth effectively at low doses, indicating a promising therapeutic potential for human malignancies .
- Antimicrobial Activity : Another study highlighted the antimicrobial potential of isoquinoline derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly enhanced antimicrobial potency .
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives based on the isoquinoline scaffold. These efforts aim to enhance selectivity and potency against specific biological targets:
- Selectivity Studies : Research has shown that modifying the substituents on the isoquinoline structure can lead to improved selectivity against certain kinases involved in cancer progression .
- In Vivo Studies : Compounds derived from similar structures have been subjected to pharmacokinetic profiling in animal models, demonstrating favorable absorption and bioavailability characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
